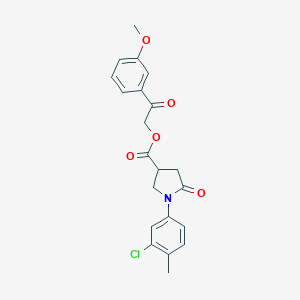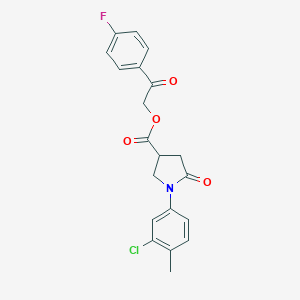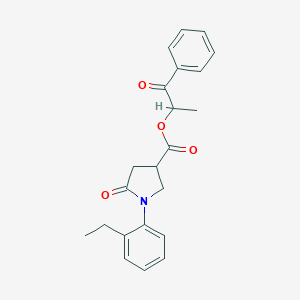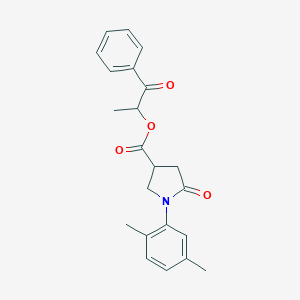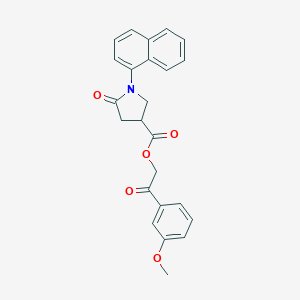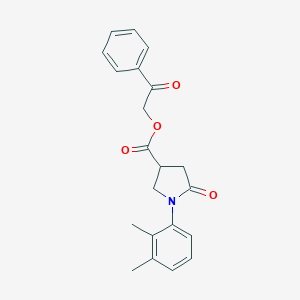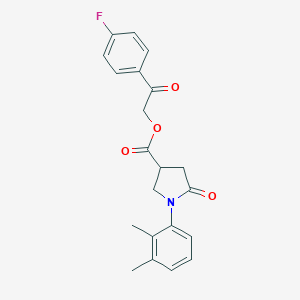
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone, commonly known as MPP, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations of MPP in lab experiments, and future directions will be discussed in
作用機序
MPP exerts its therapeutic effects by modulating various signaling pathways in the body. MPP has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, MPP increases the levels of acetylcholine in the brain, which enhances cognitive function. Additionally, MPP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
MPP has been shown to exhibit various biochemical and physiological effects in the body. MPP has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to the development of various diseases such as cancer and neurodegenerative disorders. Additionally, MPP has been shown to enhance mitochondrial function, which is crucial for cellular energy production.
実験室実験の利点と制限
MPP has several advantages for lab experiments. MPP is relatively easy to synthesize and can be obtained in high purity. Additionally, MPP has been shown to exhibit low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, MPP has some limitations in lab experiments. MPP has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, MPP can exhibit batch-to-batch variability, which can affect the reproducibility of the results.
将来の方向性
For MPP research include investigating its potential in the treatment of neurodegenerative diseases and developing more efficient synthesis methods and formulations.
合成法
MPP can be synthesized through a multi-step process involving the condensation of 4-methylbenzaldehyde and 1,2-diaminocyclohexane followed by cyclization and reduction. The purity of the final product can be assessed through various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
MPP has been extensively studied for its potential applications in various therapeutic areas such as neurodegenerative diseases, cancer, and inflammation. MPP has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are known to play a crucial role in the pathogenesis of Alzheimer's disease. Additionally, MPP has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
特性
製品名 |
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone |
|---|---|
分子式 |
C15H18N2O |
分子量 |
242.32 g/mol |
IUPAC名 |
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H18N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h6-9,12-13H,2-5H2,1H3,(H,17,18) |
InChIキー |
CAGGMZIQVSXHRG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3 |
正規SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





